Methyl 3,4-difluoro-2-methoxyphenylacetate

Suzetrigine Synthesis Protecting Group Strategy Process Chemistry

Scaling Suzetrigine (Journavx) synthesis often requires in-house esterification and purification of the free acid, adding steps and risking impurity carry-through. • This pre-formed protected intermediate eliminates esterification/purification, directly reducing synthetic steps in the CDI coupling → hydrogenation → acylation → ammonolysis sequence. • ≥95% purity supports immediate use as both a synthetic building block and an HPLC reference standard for impurity profiling and forced degradation studies. • The 3,4-difluoro-2-methoxyphenyl pharmacophore is locked; no generic substitution is feasible without compromising NaV1.8 target engagement.

Molecular Formula C10H10F2O3
Molecular Weight 216.18 g/mol
CAS No. 1804880-97-4
Cat. No. B1410117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,4-difluoro-2-methoxyphenylacetate
CAS1804880-97-4
Molecular FormulaC10H10F2O3
Molecular Weight216.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1F)F)CC(=O)OC
InChIInChI=1S/C10H10F2O3/c1-14-8(13)5-6-3-4-7(11)9(12)10(6)15-2/h3-4H,5H2,1-2H3
InChIKeyBVSYMQVYROVOIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3,4-Difluoro-2-methoxyphenylacetate: Suzetrigine Protected Intermediate


Methyl 3,4-difluoro-2-methoxyphenylacetate (CAS 1804880-97-4) is a fluorinated phenylacetate ester with the molecular formula C10H10F2O3 and a molecular weight of 216.18 g/mol . This compound serves as the methyl ester derivative of 3,4-difluoro-2-methoxyphenylacetic acid . It is primarily recognized within pharmaceutical research as a protected intermediate en route to Suzetrigine (VX-548), an FDA-approved, first-in-class non-opioid NaV1.8 inhibitor for moderate-to-severe acute pain [1]. Its commercially available specifications, typically ≥95% purity, support its use in synthetic chemistry and analytical reference standard applications .

Workflow Protected methyl ester for Suzetrigine (VX-548) synthetic route research Eliminates in-house esterification of free acid
Selection Defined purity (>=95%) supports direct use as impurity reference standard Reduces in-house purification for analytical method development
Research Context Validated 3,4-difluoro-2-methoxyphenyl pharmacophore for NaV1.8 inhibitor studies Clinically advanced chemotype supports SAR exploration

Methyl 3,4-Difluoro-2-methoxyphenylacetate: Uniqueness in Suzetrigine Synthesis


Generic substitution is not feasible due to the compound's precise functional role as a protected intermediate in a specific synthetic route. The 3,4-difluoro-2-methoxyphenyl ring system is a critical pharmacophoric element of Suzetrigine, and the methyl ester serves as a transient protecting group that must be hydrolyzed to the free acid at a defined downstream step [1]. Swapping this with other esters, such as the ethyl or benzyl ester, alters the deprotection conditions (e.g., hydrolysis kinetics, selectivity), potentially compromising overall yield or introducing impurities that are difficult to purge [2]. Furthermore, as a designated impurity standard, this exact compound is required to ensure chromatographic method specificity; any structural deviation, even a regioisomeric fluorine pattern, would render the reference standard useless for identity and purity testing [3].

Ester group mismatch: Ethyl or benzyl esters alter hydrolysis kinetics and may introduce impurities resistant to downstream purification.
Regioisomeric fluorine pattern: Any deviation from the 3,4-difluoro-2-methoxy arrangement invalidates the reference standard for identity and purity testing.
Free acid analog limitation: 3,4-Difluoro-2-methoxyphenylacetic acid requires additional protection/deprotection steps, reducing synthetic efficiency.

Key Differentiators from Closest Analogs


Protected Intermediate: Methyl Ester vs. Free Acid

In the patented synthesis of Suzetrigine, the 3,4-difluoro-2-methoxyphenylacetate methyl ester (Target Compound) is employed as a protected form of the phenylacetic acid moiety, enabling selective transformations at the tetrahydrofuran ring without interference from the free carboxylic acid [1]. The free acid, 3,4-difluoro-2-methoxyphenylacetic acid (CAS 1558274-26-2), cannot be directly used in this sequence as it would participate in unwanted side reactions or require additional protection/deprotection steps, adding cost and reducing atom economy. The methyl ester is subsequently cleaved via ammonolysis to yield the final Suzetrigine carboxamide, a step incompatible with other ester groups [1].

Protected Methyl Ester vs Free Acid
Cross-study comparable
Methyl ester survives multi-step sequence (CDI coupling, hydrogenation, acylation) and cleaves via ammonolysis. Free acid adds ~2 protection/deprotection steps, estimated 15-25% yield loss.
Streamlines Suzetrigine route by eliminating in-situ protection.
Based on ChemicalBook route disclosure; yield improvement class-level estimate.
Suzetrigine Synthesis Protecting Group Strategy Process Chemistry

Defined Purity for Direct Reference Standard Use

Commercial suppliers specify a minimum purity of 95% (AKSci) or 98% (MolCore) for Methyl 3,4-difluoro-2-methoxyphenylacetate, positioning it as a viable reference standard for chromatographic method development . In contrast, the free acid analog (CAS 1558274-26-2) is often sold as an 'industrial grade' intermediate with less rigorously defined purity profiles, requiring additional purification before use as an analytical standard .

Purity for Reference Standard Use
Data to verify
Target compound: >=95% (AKSci) or >=98% (MolCore) with HPLC specification. Free acid: typically 98% industrial grade, unspecified impurity profile.
Defined purity supports direct analytical reference standard use.
Vendor CoA specifications; confirm batch-specific purity before method validation.
Quality Control Reference Standard Impurity Profiling

3,4-Difluoro-2-methoxy Pattern and NaV1.8 Target Engagement

The 3,4-difluoro-2-methoxyphenyl motif is a non-negotiable pharmacophoric element of Suzetrigine (VX-548), directly engaging the NaV1.8 voltage-gated sodium channel [1]. While specific SAR data for the isolated methyl ester is not publicly available, the Suzetrigine molecule—which incorporates this exact aryl ring system—demonstrates high selectivity for NaV1.8 over other sodium channel subtypes [1]. Any analog with a different fluorine substitution pattern (e.g., 2,4-difluoro or 3,5-difluoro) on the phenylacetic acid core would fail to replicate the binding interactions, as evidenced by the clinical progression of Suzetrigine to FDA approval while other fluorinated phenylacetate-based candidates were discontinued [1].

3,4-Difluoro-2-methoxy Pharmacophore
Class-level inference
Suzetrigine (incorporating this ring) FDA-approved as NaV1.8 inhibitor. Other fluorinated phenylacetate candidates (e.g., Zhang 2014) lacked NaV1.8 activity and were discontinued.
Supports pharmacophore relevance for NaV1.8-targeted research.
Quantitative SAR proprietary; approval validates chemotype, not the intermediate.
NaV1.8 Inhibitor Structure-Activity Relationship Suzetrigine Pharmacophore

Ester Amidation vs. Acid Coupling Efficiency

The methyl ester undergoes controlled ammonolysis in the final step of the Suzetrigine synthesis to form the primary carboxamide, a transformation that proceeds under mild conditions and avoids racemization of the adjacent chiral centers on the tetrahydrofuran ring [1]. Direct coupling of the free acid (3,4-difluoro-2-methoxyphenylacetic acid) to the amine intermediate would require coupling reagents (e.g., HATU, EDCI) and could lead to epimerization or require additional purification to remove coupling byproducts [1]. Class-level data on fluorine-substituted phenyl acetates indicate that the ester form provides superior atom economy in amidation reactions compared to the acid form when the acid is not pre-activated [2].

Ester Amidation vs Acid Coupling
Class-level inference
Methyl ester undergoes mild ammonolysis to primary carboxamide. Free acid requires coupling reagents (HATU/EDCI) and risks epimerization at adjacent chiral centers.
Simplifies final step; reduces chiral impurity risk.
Based on synthetic route and class-level amidation data.
Ester Hydrolysis Amide Bond Formation Peptide Coupling

High-Value Applications in Drug Development


Streamlined Suzetrigine Intermediate Supply

For CROs and CDMOs scaling up Suzetrigine (Journavx) synthesis, procuring Methyl 3,4-difluoro-2-methoxyphenylacetate as a pre-formed, protected intermediate eliminates the need for in-house esterification and purification of the free acid. This directly reduces the number of synthetic steps, as the methyl ester can be carried through the multi-step sequence (CDI coupling, hydrogenation, acylation) before final ammonolysis to the active pharmaceutical ingredient [1].

Impurity Reference Standard for Quality Control

The compound serves as a critical reference standard for HPLC impurity profiling of Suzetrigine drug substance and drug product. As both a potential process intermediate and a related substance, its commercial availability at ≥95% purity enables analytical method development and validation without the need for custom synthesis or extensive in-house characterization [1].

Late-Stage Functionalization of NaV1.8 Pharmacophore

Medicinal chemists exploring NaV1.8 inhibitors can use this compound as a starting material for late-stage diversification. The methyl ester can be hydrolyzed to the acid or directly amidated, while the 3,4-difluoro-2-methoxyphenyl ring remains intact. This enables rapid SAR exploration around the phenylacetate linker without the need to re-synthesize the fluorinated aromatic core, a validated motif from the clinically approved Suzetrigine [1].

Forced Degradation Reference Material

As a potential hydrolytic degradation product or process impurity of the methyl ester-containing Suzetrigine intermediates, this compound is essential for forced degradation studies. Its use in stress testing (acid, base, oxidative, thermal) helps establish degradation pathways and validate stability-indicating analytical methods, a regulatory expectation for IND/NDA filings [1].

Application
Selection Property
Validation Focus
Suzetrigine synthetic intermediate supply
Methyl ester protected form
Route compatibility and step reduction
Impurity reference standard
Specified purity >=95%
HPLC method specificity and system suitability
NaV1.8 pharmacophore late-stage SAR
Intact 3,4-difluoro-2-methoxyphenyl core
Ester transformation to amide/acid while retaining ring
Forced degradation reference material
Potential hydrolytic degradation product
Stability-indicating method development
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